(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
CAS No.: 130930-25-5
VCID: VC21542905
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. It is characterized by its unique structural features, including a benzyloxycarbonyl group and a hydroxyl group, which contribute to its significance in various chemical applications, particularly in medicinal chemistry and organic synthesis. Synonyms and Identifiers
Synthesis MethodsThe synthesis of (2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves protecting groups to manage reactivity during multi-step processes. The benzyloxycarbonyl group serves as a protective moiety that can be selectively removed later in the synthesis. Applications in ResearchThis compound is essential in medicinal chemistry and organic synthesis due to its structural features, which contribute to its interaction with biological targets. It participates in several chemical reactions, often requiring specific conditions such as temperature control, choice of solvents, and catalysts to achieve optimal yields and selectivity. Biological SignificanceThe biological significance of (2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is primarily due to its structural features, which enable it to interact with biological targets. This interaction is crucial in various biochemical processes and can be exploited in drug development and research. |
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CAS No. | 130930-25-5 |
Product Name | (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
Molecular Formula | C13H15NO5 |
Molecular Weight | 265.26 g/mol |
IUPAC Name | (2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1 |
Standard InChIKey | WWVCWLBEARZMAH-QWRGUYRKSA-N |
Isomeric SMILES | C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Synonyms | 13504-86-4;(2S,4S)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylicacid;(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylicacid;Z-CIS-HYP-OH;130930-25-5;(2S,4S)-N-CARBOBENZYLOXY-4-HYDROXY-L-PROLINE;(2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylicacid;(2S,4S)-4-HYDROXY-1,2-PYRROLIDINEDICARBOXYLICACID1-(PHENYLMETHYL)ESTER;Z-D-CIS-HYP-OH;AmbotzZAA1179;CIS-ZHPRO;Z-CIS-L-HYP-OH;Z-L-CIS-HYP-OH;AC1LEM15;SCHEMBL71528;CTK8C5125;Z-L-CIS-4-HYDROXYPROLINE;MolPort-008-269-439;WWVCWLBEARZMAH-QWRGUYRKSA-N;Z-CIS-4-HYDROXY-L-PROLINE;13504-85-3;ZINC4743912;CBZ-CIS-4-HYDROXY-L-PROLINE;ANW-74252;AKOS014040349 |
PubChem Compound | 688416 |
Last Modified | Aug 15 2023 |
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